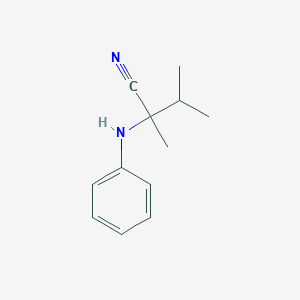
2-Anilino-2,3-dimethylbutanenitrile
Beschreibung
2-Anilino-2,3-dimethylbutanenitrile (CAS 13893-53-3) is a nitrile derivative featuring an anilino (phenylamino) group and two methyl substituents at positions 2 and 3 of the butanenitrile backbone. Its molecular formula is C₁₁H₁₃N₂, with a molecular weight of 173.24 g/mol (SMILES: CC(C)C(C)(N)C#N) . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-anilino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |
InChI-Schlüssel |
JXCZPKCACQAWAO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Pharmaceutical Scaffolds
2-Anilino-2,3-dimethylbutanenitrile shares structural motifs with clinically relevant kinase inhibitors. Key comparisons include:
Key Differences :
- Functional Groups: The nitrile group in this compound distinguishes it from abemaciclib and palbociclib, which feature pyrimidine or pyrido-pyrimidinone cores. This nitrile enhances reactivity in synthetic pathways but reduces direct bioactivity compared to the kinase-inhibiting scaffolds of CDK4/6 inhibitors .
- Biological Activity: Unlike abemaciclib, which directly inhibits CDK4/6 and other kinases, this compound serves as a precursor in synthesizing such bioactive molecules. Its role is analogous to intermediates like 2-amino-2,3-dimethylbutanamide (a herbicide intermediate) but with distinct functional group chemistry .
Comparison with Herbicide Intermediates
The structurally related compound 2-amino-2,3-dimethylbutanamide (C₆H₁₄N₂O) is a racemic mixture used in imidazolinone herbicide synthesis. Key contrasts include:
| Property | This compound | 2-Amino-2,3-dimethylbutanamide |
|---|---|---|
| Functional Group | Nitrile (C≡N) | Amide (CONH₂) |
| Synthetic Use | Precursor for kinase inhibitors | Intermediate for herbicides |
| Crystallography | Not reported | Forms 3D hydrogen-bonded networks |
| Bioactivity | Non-bioactive precursor | Active as a racemic herbicide |
The nitrile group in this compound provides greater synthetic versatility for further functionalization compared to the amide in 2-amino-2,3-dimethylbutanamide, which is locked in its hydrogen-bonded crystalline form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


